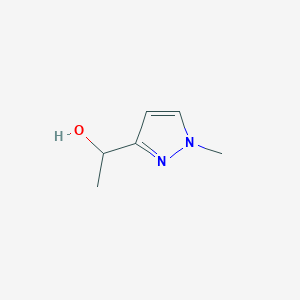

1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-4-8(2)7-6/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZHSRBTZXDIHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN(C=C1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90565911 | |

| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60031-47-2 | |

| Record name | 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90565911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol and Analogous Pyrazole Derivatives

Classical Approaches to Pyrazole (B372694) Ring Formation

The construction of the pyrazole nucleus is a well-established field in heterocyclic chemistry, with several classical methods providing versatile access to a wide array of substituted pyrazoles. These methods often involve the reaction of a 1,3-dielectrophilic precursor with a hydrazine (B178648) derivative.

Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward route to the pyrazole ring. The reaction of a β-diketone with methylhydrazine, for instance, can theoretically yield two regioisomeric pyrazoles. The specific isomer obtained is influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound. For example, the condensation of pentane-2,4-dione with methylhydrazine is a known route to substituted pyrazoles.

A general representation of this reaction is the condensation of a β-diketone with a hydrazine, leading to the formation of the pyrazole ring through the elimination of water. The versatility of this method lies in the wide availability of both 1,3-dicarbonyl compounds and substituted hydrazines, allowing for the synthesis of a diverse library of pyrazole derivatives.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazoles, in a single synthetic operation. prepchem.com These reactions, by combining three or more starting materials in a one-pot fashion, offer significant advantages in terms of atom economy, step economy, and reduced waste generation. Several MCRs have been developed for the synthesis of pyrazoles, often involving the in situ generation of a 1,3-dielectrophilic intermediate that subsequently reacts with a hydrazine. nih.gov

For instance, a three-component reaction involving an acid chloride, a terminal alkyne, and a hydrazine can be employed to produce 3,5-disubstituted pyrazoles. organic-chemistry.org In this sequence, the acid chloride and terminal alkyne first couple to form an α,β-unsaturated ynone, which then undergoes cyclocondensation with the hydrazine to yield the pyrazole. organic-chemistry.org The efficiency and modularity of MCRs make them an attractive approach for the rapid generation of diverse pyrazole libraries.

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition reaction provides another elegant and powerful tool for the construction of the pyrazole ring. This reaction typically involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne or an alkene (as the dipolarophile). nih.gov The use of diazo compounds, generated in situ from precursors like N-tosylhydrazones, allows for the synthesis of a wide range of substituted pyrazoles under mild conditions. organic-chemistry.org

The regioselectivity of the cycloaddition is a key aspect of this methodology and is influenced by the electronic and steric properties of both the dipole and the dipolarophile. This method is particularly useful for the synthesis of pyrazoles with specific substitution patterns that may be difficult to achieve through classical condensation methods.

Targeted Synthesis of 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol

The synthesis of the specific target molecule, this compound, can be approached through two primary strategies: the reduction of a corresponding ketone precursor or the direct functionalization of a pre-formed pyrazole ring.

Reduction of Ketone Precursors

A common and reliable method for the preparation of secondary alcohols is the reduction of the corresponding ketone. In this context, the synthesis of this compound would proceed via the reduction of 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one.

The ketone precursor, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, can be synthesized through various methods. One potential route involves the cyclocondensation of a suitably substituted 1,3-dicarbonyl equivalent with methylhydrazine. For instance, a patent describes the synthesis of a 3-fluoroalkyl-1-methyl-4-acetylpyrazole derivative through a cyclocondensation reaction, highlighting the feasibility of introducing an acetyl group during the ring formation step. google.com Another approach involves the acylation of a pre-formed pyrazole. For example, the reaction of 4-[(4-substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole with acetyl chloride in pyridine (B92270) has been reported to yield the corresponding 1-acetylpyrazole derivative. jocpr.com

Once the ketone precursor is obtained, it can be readily reduced to the desired secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.netmasterorganicchemistry.comorganic-chemistry.orgdavuniversity.org Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695). researchgate.net Lithium aluminum hydride is a more powerful reducing agent and is effective for the reduction of a wider range of carbonyl compounds, but requires anhydrous conditions and is typically used in ethereal solvents like diethyl ether or tetrahydrofuran. masterorganicchemistry.comorganic-chemistry.orgdavuniversity.orgresearchgate.net

Table 1: Common Reducing Agents for Ketone to Alcohol Conversion

| Reagent | Solvent | Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature | Reduces aldehydes and ketones |

The choice of reducing agent would depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For a substrate like 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, which lacks other easily reducible groups, sodium borohydride would likely be a suitable and convenient choice.

Functionalization Strategies for Pyrazole Rings

An alternative approach to this compound involves the direct functionalization of the 1-methyl-1H-pyrazole ring. This can be achieved through several methods, including organometallic reactions.

One such strategy is the use of a Grignard reaction. This would involve the preparation of a pyrazolyl Grignard reagent, which could then react with an appropriate electrophile. For example, a patent describes a method for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid by treating 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole with a Grignard reagent followed by reaction with carbon dioxide. nih.gov A similar strategy could potentially be employed to introduce a 1-hydroxyethyl group. For instance, the reaction of a 3-lithiated or 3-magnesiated 1-methyl-1H-pyrazole with acetaldehyde (B116499) would, after an aqueous workup, yield the target alcohol.

Another powerful functionalization method is the Grignard reaction with a nitrile precursor. The reaction of a Grignard reagent, such as methylmagnesium bromide, with 1-methyl-1H-pyrazole-3-carbonitrile would initially form an imine intermediate. Subsequent acidic hydrolysis of this imine would yield the ketone, 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one, which could then be reduced as described in the previous section.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-one |

| Pentane-2,4-dione |

| Methylhydrazine |

| Sodium borohydride |

| Lithium aluminum hydride |

| Acetaldehyde |

| 1-Methyl-1H-pyrazole-3-carbonitrile |

| Methylmagnesium bromide |

| 3-Fluoroalkyl-1-methyl-4-acetylpyrazole |

| 4-[(4-Substitutedphenyl)-diazenyl]-3,5-dimethyl-1H-pyrazole |

| Acetyl chloride |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

Modern Advancements in Pyrazole Synthesis

Recent progress in synthetic organic chemistry has led to the development of innovative techniques that often provide significant advantages over traditional methods for synthesizing pyrazole scaffolds. eurekaselect.comrsc.org These modern approaches, frequently aligned with the principles of green chemistry, aim to reduce reaction times, minimize energy consumption, and improve product yields and selectivity. rsc.orgbeun.edu.tr Methodologies like microwave-assisted organic synthesis (MAOS), ultrasound irradiation, mechanochemical activation, and flow chemistry are at the forefront of these advancements. rsc.orgrsc.org

Microwave-assisted synthesis has emerged as a widely used technique for preparing pyrazole derivatives, offering substantial improvements over conventional heating methods. rsc.orgeresearchco.com This approach utilizes selective dielectric heating, which can drastically shorten reaction times from hours to minutes, reduce energy usage, and often allows for the use of environmentally benign solvents or even solvent-free conditions. rsc.orgresearchgate.net The result is frequently higher yields, enhanced product selectivity, and better thermal stability. eurekaselect.comresearchgate.net

Microwave irradiation has been successfully applied to various pyrazole synthesis reactions, including the cyclocondensation of carbohydrazide (B1668358) derivatives with 2,4-pentanedione in ethanol, which yields 1-aroyl-3,5-dimethyl-1H-pyrazoles in 82–98% yields within 3–5 minutes at 270 W. rsc.org Another example involves the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free conditions, producing 3,5-disubstituted-1H-pyrazoles in high yields with short reaction times. mdpi.com Research by Aydın et al. demonstrated the synthesis of quinolin-2(1H)-one-based pyrazoles from α,β-unsaturated ketones and arylhydrazines in acetic acid at 120°C, achieving yields of 68–86% in just 7–10 minutes. rsc.org

| Reactants | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Carbohydrazide derivatives + 2,4-Pentanedione | Microwave | Ethanol, 270 W | 3–5 min | 82–98 | rsc.org |

| Quinolin-2(1H)-one-based α,β-unsaturated ketones + Arylhydrazines | Microwave | Acetic acid, 120°C, 360 W | 7–10 min | 68–86 | rsc.org |

| Tosylhydrazones + α,β-Unsaturated carbonyl compounds | Microwave | Solvent-free | Short | High | mdpi.com |

Ultrasound irradiation serves as a valuable and efficient alternative for the synthesis of pyrazole derivatives, particularly for processes that benefit from milder conditions. rsc.org This technique utilizes acoustic cavitation to enhance chemical reactivity, often leading to shorter reaction times and improved yields compared to traditional methods. eurekaselect.com It is frequently employed to augment conventional solvent extraction and is considered an environmentally friendly approach. eurekaselect.comresearchgate.net Ultrasound-assisted multicomponent reactions, especially in aqueous media, have proven to be effective tools for developing bioactive compounds. researchgate.net For instance, 5-Amino-3-phenylpyrazoles have been prepared from α-oxoketene O,N-acetals using montmorillonite (B579905) K-10 under sonication conditions. nih.gov

Mechanochemical synthesis, typically performed using a ball mill, represents a sustainable and often solvent-free method for producing pyrazole derivatives. rsc.org Although less frequently employed than microwave or ultrasound techniques, mechanochemistry offers distinct advantages in sustainability by minimizing or eliminating the need for solvents. rsc.orgthieme-connect.com This high-energy milling process can promote reactions between solid-state reactants, leading to shorter reaction times and improved yields. thieme-connect.com

A notable application is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines. thieme-connect.com In this process, the reactants are vibrated at high frequency in a metal jar with stainless steel balls for a short duration. An oxidant like sodium persulfate is then added, and the milling is repeated. This solvent-free method provides a green alternative to conventional solution-phase synthesis, avoiding tedious work-ups and the use of potentially hazardous solvents. thieme-connect.com

Flow chemistry, or continuous flow processing, has become a powerful tool for the synthesis of pyrazoles, offering enhanced control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comnih.gov This technology performs chemical reactions in a continuously flowing stream within a reactor, which improves safety, reproducibility, and scalability compared to conventional batch methods. mdpi.comgalchimia.com

A two-stage flow process has been developed for the efficient synthesis of a library of substituted pyrazoles from acetophenones. galchimia.com In the first stage, an acetophenone (B1666503) is condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate. This is followed by a second condensation with hydrazine to generate the final pyrazole product. This tandem approach allows for the synthesis of a wide range of pyrazoles in high yields. galchimia.com In another example, pyrazole-4-carboxylate derivatives were synthesized in a flow setup from vinylidene keto ester intermediates and hydrazine derivatives, achieving good to very good yields (62–82%) and excellent regioselectivities. mdpi.com

| Starting Materials | Intermediate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenones + DMADMF, then Hydrazine | Enaminone | Substituted Pyrazoles | High | galchimia.com |

| Vinylidene keto ester + Hydrazine derivatives | Not Isolated | Pyrazole-4-carboxylate derivatives | 62–82 | mdpi.com |

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

The control of regioselectivity—the specific placement of substituents on the pyrazole ring—is a critical aspect of pyrazole synthesis, as different isomers can exhibit vastly different biological activities. Stereoselectivity, while less common for the aromatic pyrazole core itself, becomes important when chiral centers are present in the substituents or during the synthesis of N-vinylated pyrazoles.

The primary method for synthesizing the pyrazole ring involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. mdpi.com When using unsymmetrical reagents, mixtures of regioisomers can be formed. nih.gov However, reaction conditions can be optimized to favor the formation of a single, desired isomer.

For example, the condensation of unsymmetrical 1,3-diketones with arylhydrazines can be highly regioselective. Gosselin and colleagues reported that these reactions, when conducted at room temperature in N,N-dimethylacetamide, produce 1-aryl-3,4,5-substituted pyrazoles with high yields (59% to 98%) and excellent regioselectivity. mdpi.com Similarly, the reaction of arylhydrazines with trifluoromethylated ynones, catalyzed by silver triflate (AgOTf), leads to the highly regioselective formation of 3-CF3-pyrazoles in exceptional yields. mdpi.com The choice of base can also reverse regioselectivity; for instance, the reaction of hydrazones and nitroolefins can be controlled to produce specific trisubstituted pyrazoles. nih.gov

Furthermore, stereoselective synthesis has been achieved for N-functionalized pyrazoles. A switchable method for producing either (E)- or (Z)-N-carbonylvinylated pyrazoles has been developed through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The presence or absence of silver carbonate (Ag2CO3) as a catalyst is key to this control; its absence leads to the thermodynamically stable (E)-isomer, while its presence yields the (Z)-isomer, with Ag+ believed to act as a coordination guide. nih.gov

Enantioselective Synthesis of Chiral Pyrazole Alcohols

The production of enantiomerically pure chiral alcohols is a cornerstone of modern asymmetric synthesis, driven by the prevalence of this functional group in biologically active molecules and chiral ligands. In the context of pyrazole derivatives, the enantioselective synthesis of chiral pyrazole alcohols, such as this compound, is of significant interest. A primary and highly effective strategy for accessing these compounds is the asymmetric reduction of the corresponding prochiral ketones.

This approach involves the conversion of a ketone, in this case, 1-(1-methyl-1H-pyrazol-3-yl)ethanone, into a chiral alcohol using a chiral reducing agent or a catalyst. The field of enantioselective ketone reduction is well-established, offering a variety of reliable methods that consistently deliver high levels of stereocontrol. wikipedia.org

One of the most prominent methods for achieving high enantioselectivity in ketone reduction is through the use of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. mdpi.com This method employs a catalytic amount of a chiral oxazaborolidine, which coordinates with a stoichiometric borane (B79455) reducing agent (such as borane-dimethyl sulfide (B99878) complex or catecholborane) and the ketone substrate. This ternary complex facilitates the stereoselective transfer of a hydride to one of the enantiotopic faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess. mdpi.comresearchgate.net The predictability and high enantiomeric excess (ee) achievable with CBS catalysts make this a powerful tool for synthesizing chiral alcohols. researchgate.net

Another widely used and effective approach is transition metal-catalyzed asymmetric transfer hydrogenation. This method typically utilizes chiral ruthenium, rhodium, or iridium complexes as catalysts in the presence of a hydrogen donor, such as isopropanol (B130326) or formic acid. wikipedia.org The chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one face of the ketone, resulting in a highly enantioselective reduction. These catalytic systems are known for their efficiency, broad substrate scope, and the ability to produce alcohols with excellent enantiopurity. wikipedia.org

While specific literature detailing the enantioselective synthesis of this compound is not extensively available, the principles established for the asymmetric reduction of other aryl and heteroaryl ketones are directly applicable. The research in this area demonstrates that high yields and enantioselectivities are consistently achieved for a wide range of substrates using these established methodologies.

The following table summarizes representative results for the asymmetric reduction of analogous ketones, illustrating the typical effectiveness of these methods.

| Catalyst/Method | Ketone Substrate | Reducing Agent | Enantiomeric Excess (ee) | Yield |

| Oxazaborolidine (CBS) | Acetophenone | Borane-DMS | >95% | High |

| Ru-TsDPEN | Aryl Ketones | Isopropanol | up to 99% | >90% |

| Rh-Chiral Diamine | Heteroaryl Ketones | Formic Acid/Triethylamine | >98% | High |

| Enzymatic Reduction | Various Ketones | Baker's Yeast | >99% | Variable |

The data clearly indicates that both CBS-catalyzed reductions and asymmetric transfer hydrogenations are robust methods for the enantioselective synthesis of chiral alcohols from their corresponding ketones. Enzymatic reductions also present a highly selective, albeit sometimes less general, alternative. wikipedia.org The application of these established protocols to 1-(1-methyl-1H-pyrazol-3-yl)ethanone is expected to provide access to the desired chiral alcohol, this compound, with high enantiomeric purity.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol by mapping the chemical environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shifts (δ) are influenced by the electronic effects of the pyrazole (B372694) ring and the hydroxyl group.

The protons of the pyrazole ring are expected to appear as distinct doublets in the aromatic region of the spectrum. The N-methyl group protons would manifest as a sharp singlet, typically in the range of 3.8-4.2 ppm. The methine proton of the ethanol (B145695) moiety, being adjacent to both the pyrazole ring and the hydroxyl group, is expected to resonate as a quartet. The methyl protons of the ethanol group will likely appear as a doublet due to coupling with the methine proton. The hydroxyl proton typically presents as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazole H-4 | ~6.0-6.2 | d | |

| Pyrazole H-5 | ~7.2-7.4 | d | |

| N-CH₃ | ~3.8-4.2 | s | |

| CH-OH | q | ||

| CH₃-CH | d | ||

| OH | Variable | br s |

Note: The exact chemical shifts and coupling constants require experimental verification.

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. For this compound, six distinct carbon signals are expected.

The carbon atoms of the pyrazole ring will resonate in the aromatic region of the spectrum. The N-methyl carbon will appear as a distinct signal in the aliphatic region. The methine carbon, bonded to the hydroxyl group, will be deshielded and appear further downfield compared to the terminal methyl carbon of the ethanol side chain.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | |

| Pyrazole C-4 | |

| Pyrazole C-5 | |

| N-CH₃ | |

| CH-OH | |

| CH₃-CH |

Note: The exact chemical shifts require experimental verification.

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the methine proton and the methyl protons of the ethanol side chain would confirm their connectivity.

HSQC: This technique correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the attachment of the ethanol side chain to the C-3 position of the pyrazole ring by observing a correlation between the methine proton and the C-3 and C-4 carbons of the pyrazole ring.

Vibrational Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl and methine groups would appear in the 2850-3000 cm⁻¹ region. Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are expected to be observed around 1500-1600 cm⁻¹. The C-O stretching vibration of the alcohol would likely be present in the 1000-1200 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol) | 3200-3400 (broad) |

| C-H Stretch (Aliphatic) | 2850-3000 |

| C=N, C=C Stretch (Pyrazole Ring) | ~1500-1600 |

| C-O Stretch (Alcohol) | 1000-1200 |

Note: The exact positions and intensities of the absorption bands require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (C₆H₁₀N₂O), the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight of 126.16 g/mol .

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which in this case would involve the cleavage of the bond between the methine carbon and the pyrazole ring or the methyl group. Fragmentation of the pyrazole ring itself can also occur, leading to characteristic ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment |

| 126 | [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 108 | [M - H₂O]⁺ |

| 81 | [C₄H₅N₂]⁺ (Pyrazole ring fragment) |

Note: The relative abundances of the fragments require experimental verification.

X-ray Crystallography for Solid-State Structural Determination

While a specific X-ray crystallographic study for this compound was not found in a review of available literature, the general methodology and the type of data obtained can be illustrated by examining related pyrazole derivatives. For instance, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, a related pyridylpyrazole, was determined and confirmed by single crystal X-ray diffraction. nih.govnih.govresearchgate.net Such an analysis yields critical crystallographic data, which is typically presented in a standardized format.

An illustrative example of crystallographic data for a pyrazole derivative is presented below. This data provides a clear picture of the molecule's solid-state conformation.

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal lattice is described by vectors of unequal length, with two pairs of vectors being perpendicular. |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell. |

| a (Å) | 9.5408 | Length of the 'a' axis of the unit cell. |

| b (Å) | 9.5827 | Length of the 'b' axis of the unit cell. |

| c (Å) | 11.580 | Length of the 'c' axis of the unit cell. |

| β (°) | 105.838 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) | 1018.5 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Note: The data in this table is for the related compound Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography study. mdpi.com

In the case of this compound, such an analysis would definitively confirm the connectivity of the atoms, the planarity of the pyrazole ring, and the spatial orientation of the methyl and ethanol substituents. It would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. spast.org

Analysis of Tautomerism in Pyrazole Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond. purkh.com Pyrazole and its derivatives are well-known to exhibit annular prototropic tautomerism, where a proton can move between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov

This equilibrium is highly dependent on several factors, including the nature and position of substituents on the pyrazole ring, the solvent, and the temperature. fu-berlin.de For N-unsubstituted pyrazoles, this rapid proton exchange can lead to broadened signals in NMR spectra, as the signals for positions C3 and C5 can merge. nih.gov Techniques such as NMR spectroscopy, particularly at low temperatures, and X-ray diffraction are commonly used to study these tautomeric equilibria. fu-berlin.deresearchgate.netnih.gov

However, in the specific case of This compound , this form of annular tautomerism is precluded. The presence of a methyl group on the N1 nitrogen atom "fixes" the structure into a single tautomeric form. The covalent bond between the nitrogen and the methyl group's carbon prevents the proton transfer that is characteristic of annular tautomerism in N-unsubstituted pyrazoles. beilstein-journals.orgnih.gov

While annular tautomerism is blocked, other forms of tautomerism are theoretically possible, though often energetically unfavorable. For example, tautomers involving the migration of a proton to a carbon atom on the ring would result in a loss of aromaticity and are generally much less stable. purkh.com Similarly, keto-enol tautomerism could be considered for pyrazole systems with hydroxyl substituents (pyrazolones), but this is distinct from the annular tautomerism typical of the pyrazole core itself. nih.gov For this compound, the structure is stable as the 1-methyl-1H tautomer, and the dynamic equilibrium seen in related N-unsubstituted compounds is not an observed feature.

Chemical Reactivity and Derivatization Pathways of 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Reactivity in Cascade and Multicomponent Reactions

A comprehensive review of scientific literature and chemical databases did not yield specific examples of 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol being utilized as a reactant in cascade or multicomponent reactions. Research in the field of multicomponent reactions involving pyrazole (B372694) derivatives typically focuses on the synthesis of the pyrazole ring itself from acyclic precursors or the use of pyrazoles with different functional groups, such as aldehydes, ketones, or amines, as starting materials.

The existing body of literature extensively describes the synthesis of various pyrazole-containing heterocyclic systems through multicomponent strategies. These reactions often involve the condensation of hydrazines with 1,3-dicarbonyl compounds and other reactants to construct the pyrazole core in a single pot. However, the specific reactivity of the secondary alcohol functional group in this compound within the context of these complex reaction sequences has not been reported.

Therefore, a detailed discussion, including data tables and specific research findings on the reactivity of this compound in cascade and multicomponent reactions, cannot be provided due to the absence of this information in the current scientific literature.

Computational and Theoretical Investigations of 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of molecular properties from first principles. For 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol, these methods can elucidate its three-dimensional structure, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable conformation of a molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization would be performed using a specific functional, such as B3LYP or MN15L, combined with a basis set like 6-311++G(d,p) or def2-TZVP. mdpi.comnih.govjcsp.org.pk The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy arrangement. The output provides precise bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometric Parameters The following table presents hypothetical data to illustrate the typical output of a DFT geometry optimization for this compound, as specific computational studies were not found in the public literature.

| Parameter | Bond/Angle | Value (Å or °) |

| Bond Length | N1-N2 | 1.35 Å |

| Bond Length | N1-C5 | 1.38 Å |

| Bond Length | C3-C(ethanol) | 1.51 Å |

| Bond Length | C(ethanol)-O | 1.43 Å |

| Bond Angle | C5-N1-N2 | 110.5° |

| Bond Angle | N1-N2-C3 | 105.0° |

| Dihedral Angle | N2-C3-C(ethanol)-O | 65.0° |

The electronic character of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily donated, while the LUMO is the orbital that most readily accepts an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. irjweb.comresearchgate.netwuxibiology.comschrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. irjweb.comresearchgate.net These energies are calculated using the same DFT methods employed for geometry optimization.

Illustrative Frontier Orbital Energies This table contains representative values for HOMO-LUMO analysis to demonstrate the expected results for this compound. Specific published data is not available.

| Parameter | Energy (eV) |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap (ΔE) | 6.20 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions. uni-muenchen.denih.gov The MEP map is color-coded to show different regions of electrostatic potential. Typically, red indicates regions of high electron density and negative potential (attractive to electrophiles), while blue signifies areas of low electron density and positive potential (attractive to nucleophiles). Green represents regions of neutral potential. nih.govwolfram.com For this compound, the MEP map would likely show a negative potential (red) around the oxygen atom of the hydroxyl group and the N2 atom of the pyrazole (B372694) ring, identifying them as primary sites for electrophilic attack.

Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, aiding in the interpretation of experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. iu.edu.sa These predictions are highly sensitive to the molecular geometry and the computational level of theory used. researchgate.net By comparing the calculated chemical shifts with experimental data, researchers can confirm structural assignments. For this compound, theoretical shifts would be calculated for each unique proton and carbon atom relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

Illustrative Predicted ¹H NMR Chemical Shifts The following table provides hypothetical ¹H NMR chemical shift values to illustrate the output of a computational prediction for this compound, as specific literature data is unavailable.

| Proton Site | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 3.85 |

| Pyrazole H4 | 6.10 |

| Pyrazole H5 | 7.45 |

| CH(OH) | 4.70 |

| CH₃(ethanol) | 1.50 |

| OH | 2.50 |

Theoretical vibrational spectroscopy involves calculating the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. These calculations are performed on the optimized geometry of the molecule. derpharmachemica.comnih.gov The resulting frequencies and their corresponding vibrational modes (e.g., stretching, bending, rocking) provide a detailed picture of the molecule's dynamic behavior. By comparing the theoretical spectrum with the experimental one, each observed band can be assigned to a specific molecular vibration, confirming the presence of various functional groups and providing confidence in the molecular structure. derpharmachemica.commdpi.com For this compound, key predicted vibrations would include the O-H stretch of the alcohol, C-H stretches of the methyl and pyrazole groups, and various C-N and C-C stretching and bending modes of the pyrazole ring. derpharmachemica.comnih.gov

Illustrative Predicted Vibrational Frequencies This table shows representative theoretical vibrational frequencies to exemplify the results for this compound. Published computational data for this specific compound is not available.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3550 |

| Aromatic C-H Stretch | 3100 |

| Aliphatic C-H Stretch | 2980 |

| C=N Stretch (ring) | 1580 |

| C-N Stretch (ring) | 1450 |

| C-O Stretch | 1100 |

Theoretical Studies on Tautomeric Equilibria and Proton Transfer

Tautomerism and proton transfer are fundamental processes that can significantly influence the reactivity and biological activity of heterocyclic compounds like pyrazoles. While specific theoretical studies on the tautomeric equilibria and proton transfer of this compound are not extensively documented, general principles derived from studies on substituted pyrazoles can be applied to understand its behavior.

For 3(5)-substituted pyrazoles, the position of the annular proton is influenced by the electronic nature of the substituents. Theoretical calculations have shown that electron-donating groups tend to favor the tautomer where the substituent is at the 3-position, whereas electron-withdrawing groups favor the 5-position tautomer. ias.ac.in In the case of this compound, the 1-methyl group fixes the position of one substituent on the pyrazole ring. The remaining question of tautomerism would relate to the potential for proton migration from the hydroxyl group to one of the pyrazole nitrogen atoms, which is less common for N-substituted pyrazoles.

Proton transfer in pyrazole derivatives has been a subject of considerable theoretical investigation. Intramolecular proton transfer in pyrazoles generally has a high activation energy barrier. ias.ac.in However, this barrier can be significantly lowered by intermolecular mechanisms, such as through the formation of dimers or with the assistance of solvent molecules like water or ammonia. ias.ac.in Density functional theory (DFT) and MP2 methods are commonly employed to calculate the activation energies for these processes. ias.ac.in For instance, studies on a series of pyrazole derivatives have shown that single proton transfer reactions have activation energies in the range of 45.7–51.59 kcal/mol at the B3LYP level of theory. ias.ac.in The presence of a water molecule can reduce this barrier, facilitating the proton transfer process. nih.gov

The following table summarizes the calculated activation energies for different proton transfer mechanisms in generic 3(5)-substituted pyrazoles, which can provide an estimate for the behavior of this compound.

| Proton Transfer Mechanism | Typical Activation Energy Range (kcal/mol) | Computational Method |

| Intramolecular Single Proton Transfer | 45.7 - 53.96 | B3LYP and MP2 |

| Dimer-assisted Double Proton Transfer | 17.02 - 19.36 | B3LYP and MP2 |

| Water-assisted Proton Transfer | 26.62 - 31.78 | MP2 |

| Ammonia-assisted Proton Transfer | 17.25 - 22.46 | MP2 |

This data is generalized from studies on various pyrazole derivatives and serves as an illustrative example. ias.ac.in

Molecular Modeling in Ligand Design and Interaction Prediction

Molecular modeling has become an indispensable tool in modern drug discovery, and pyrazole derivatives are frequently the subject of such computational studies due to their prevalence in biologically active compounds. eurasianjournals.comfrontiersin.org While specific molecular modeling studies focused solely on this compound are not widely reported, the methodologies applied to analogous pyrazole-containing ligands are directly relevant.

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes and affinities of pyrazole derivatives to biological targets. eurasianjournals.comresearchgate.netnih.gov These methods provide detailed insights into the protein-ligand interactions at the atomic level, which is crucial for rational drug design. nih.govresearchgate.net

For example, in the design of kinase inhibitors, a common application for pyrazole-based compounds, molecular docking can be used to place the ligand into the active site of the target protein. nih.govnih.govnih.gov The scoring functions then estimate the binding affinity, helping to prioritize compounds for synthesis and biological testing. Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time, providing a more accurate assessment of binding stability and conformational changes. nih.gov

Key interactions often observed for pyrazole-based ligands include:

Hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while N-H groups (in unsubstituted pyrazoles) can act as donors. The hydroxyl group in this compound can also participate in hydrogen bonding as both a donor and an acceptor.

Hydrophobic interactions: The methyl group and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π stacking: The aromatic pyrazole ring can participate in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The following table outlines the computational methods commonly used in the study of pyrazole derivatives for ligand design.

| Computational Method | Application | Information Obtained |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding pose, binding affinity (scoring), key interacting residues. researchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Stability of the ligand-protein complex, conformational changes, detailed interaction patterns. eurasianjournals.com |

| 3D-QSAR (CoMFA, CoMSIA) | Relates the 3D properties of molecules to their biological activity. | Identification of key structural features for activity, design of new potent compounds. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Electronic properties, reactivity, reaction mechanisms. eurasianjournals.com |

Through these computational approaches, the structural features of this compound can be optimized to enhance its binding affinity and selectivity for a specific biological target, thereby guiding the design of novel therapeutic agents.

Coordination Chemistry of Pyrazole Alcohol Ligands

Design and Synthesis of Metal Complexes Incorporating 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol and Related Pyrazole (B372694) Alcohols

The design of metal complexes with pyrazole alcohol ligands is often driven by the desired application, such as catalysis or materials science. The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the pyrazole alcohol ligand in an appropriate solvent. The choice of metal, ligand-to-metal ratio, and reaction conditions can influence the final structure and properties of the complex.

For instance, ruthenium(II) complexes bearing 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligands have been synthesized and characterized. acs.org These pincer-type ligands, which incorporate pyrazole moieties, demonstrate the facility with which pyrazole-containing structures can be integrated into larger, polydentate ligand frameworks. The synthesis of such complexes often involves the reaction of a ruthenium precursor, like RuCl2(PPh3)3, with the NNN pincer ligand. acs.org

Similarly, the synthesis of coordination complexes of cadmium(II), copper(II), and iron(II) with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide has been reported. nih.gov These complexes were obtained as single crystals from reactions in aqueous ethanolic solutions, highlighting a straightforward synthetic approach. nih.gov The coordination sphere in these complexes is completed by either chloride anions or solvent molecules like ethanol (B145695) or water. nih.gov

The reaction of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol with various metal salts, such as those of zinc(II) and cadmium(II), has been shown to yield complexes with the general formulas [M(L)X2], where L is the pyrazole alcohol ligand and X is an anion like nitrate (B79036) or chloride. researchgate.net These syntheses are typically carried out in alcoholic solvents at room temperature, demonstrating the mild conditions often required for the formation of these complexes. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Pyrazole-Based Ligands

| Metal | Ligand | Formula of Complex | Reference |

|---|---|---|---|

| Ruthenium(II) | 2,6-bis(1H-5-methyl-pyrazol-3-yl)pyridine | [RuCl(PPh3)2(κ3-NNN-L1)]Cl | acs.org |

| Cadmium(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | [Cd(L1)2Cl2] | nih.gov |

| Copper(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(L1)2(C2H5OH)22 | nih.gov |

| Iron(II) | 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one | Fe(L2)2(H2O)22·2H2O | nih.gov |

| Zinc(II) | (3,5-dimethyl-1H-pyrazol-1-yl)ethanol | [Zn(NO3)2(L1)] | researchgate.net |

Modes of Coordination for Pyrazole-Based Ligands

Pyrazole-based ligands, including pyrazole alcohols, exhibit a variety of coordination modes, which contribute to the structural diversity of their metal complexes. The pyrazole ring itself contains two nitrogen atoms, a pyridinic nitrogen that is a good σ-donor and a pyrrolic nitrogen that can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand.

In many instances, the pyrazole ligand coordinates to the metal center through the pyridinic nitrogen atom. researchgate.net When the ligand possesses additional donor atoms, such as the oxygen of the alcohol group in this compound, it can act as a bidentate ligand, forming a chelate ring with the metal ion. This chelation enhances the stability of the resulting complex. The coordination of (3,5-dimethyl-1H-pyrazol-1-yl)ethanol to zinc(II) and cadmium(II) has been shown to occur in a bidentate fashion through the pyrazolyl nitrogen and the hydroxyl oxygen. researchgate.net

Furthermore, pyrazole-containing ligands can be designed to be multidentate, such as the pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines. acs.org In these cases, the ligand coordinates to the metal in a tridentate manner, providing a rigid and well-defined coordination environment. acs.org The deprotonation of the N-H group on the pyrazole ring can lead to the formation of pyrazolate-bridged dimeric or polymeric structures.

Structural Characterization of Metal Complexes

For example, the crystal structures of ruthenium(II) complexes with 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine ligands have been determined, revealing the coordination environment around the ruthenium center. acs.org Similarly, the molecular structures of cadmium(II), copper(II), and iron(II) complexes with pyrazole-acetamide ligands have been confirmed by single-crystal X-ray diffraction, showing mononuclear complexes with the metal ion coordinated by two ligand molecules and either anions or solvent molecules. nih.gov

In addition to X-ray crystallography, various spectroscopic techniques are employed to characterize these complexes. Infrared (IR) spectroscopy can provide evidence of ligand coordination by observing shifts in the vibrational frequencies of the pyrazole and alcohol groups. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for elucidating the structure of these complexes in solution.

Catalytic Applications of Metal-Pyrazole Alcohol Complexes

Metal complexes incorporating pyrazole alcohol ligands have shown promise in various catalytic applications, leveraging the unique electronic and steric environment provided by the ligand framework.

In the realm of homogeneous catalysis, metal-pyrazole complexes have been investigated for a range of transformations. For instance, a ruthenium(II) complex bearing a 2,6-bis(1H-5-methyl-pyrazol-3-yl)pyridine ligand has been shown to be an effective catalyst for the acceptorless dehydrogenation of primary alcohols to aldehydes. acs.org This reaction proceeds with high selectivity and tolerance for various functional groups, producing dihydrogen as the only byproduct, which aligns with the principles of green chemistry. acs.org

Copper(II) complexes with pyrazole derivatives have been utilized as catalysts for the oxidation of primary and secondary alcohols. tandfonline.com These dimeric copper complexes demonstrate high selectivity for the formation of ketones from secondary alcohols. tandfonline.com Oxovanadium(IV) complexes with pyrazole or tris(pyrazolyl)ethanol ligands have also been shown to catalyze the oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. ipl.pt

Chiral pyrazole alcohol ligands are of particular interest for their potential use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The chiral center on the ligand, often at the alcohol-bearing carbon, can induce enantioselectivity in the catalyzed reaction.

While specific applications of this compound in asymmetric catalysis are not extensively detailed in the reviewed literature, the broader class of chiral pyrazole-containing ligands has been successfully employed. For example, chiral substituted pyrazole-3-carboxamides, derived from chiral amino alcohols, have been used as organocatalysts in the asymmetric Henry reaction between nitromethane (B149229) and p-nitrobenzaldehyde in the presence of a copper salt, yielding products with good enantiomeric excesses. mjcce.org.mk

The design of chiral ligands is crucial for effective asymmetric catalysis. nih.gov Chiral ligands based on pyrazole and other heterocycles can create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction. acs.orgnih.gov For instance, chiral bis(oxazolinyl)thiophene ligands, synthesized from enantiopure amino alcohols, have been used in copper-catalyzed asymmetric Friedel–Crafts alkylation with good enantioselectivity. nih.gov This demonstrates the potential of incorporating chiral alcohol-derived moieties into ligand scaffolds for asymmetric transformations.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-bis(1-R-5-methyl-pyrazol-3-yl)pyridine |

| 2,6-bis(1H-5-methyl-pyrazol-3-yl)pyridine |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

| 3-(5-methyl-1H-pyrazol-3-yl)quinoxalin-2(1H)-one |

| (3,5-dimethyl-1H-pyrazol-1-yl)ethanol |

| tris(pyrazolyl)ethanol |

| pyrazole-3-carboxamides |

| bis(oxazolinyl)thiophene |

Role of 1 1 Methyl 1h Pyrazol 3 Yl Ethan 1 Ol As a Chiral Building Block in Advanced Organic Synthesis

Stereospecific Introduction of the Pyrazole (B372694) Alcohol Moiety

The hydroxyl group of 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol serves as a key functional handle for its stereospecific incorporation into larger molecules. One of the fundamental strategies involves the acylation of the alcohol, which has been demonstrated to be a successful route for functionalization. This reaction proceeds with retention of configuration at the chiral center, ensuring that the stereochemical integrity of the building block is transferred to the target molecule.

The resulting esters can then undergo a variety of transformations. For instance, the pyrazole moiety can act as a directing group or a ligand in metal-catalyzed cross-coupling reactions, allowing for the introduction of additional complexity. The stereocenter, now part of a larger scaffold, can influence the facial selectivity of subsequent reactions on neighboring prochiral centers.

| Reactant | Reagent | Product | Key Feature |

| (R/S)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol | Acyl Chloride/Anhydride | (R/S)-1-(1-Methyl-1H-pyrazol-3-yl)ethyl ester | Stereospecific esterification |

| Chiral pyrazole ester | Organometallic reagent | Complex molecule with pyrazole moiety | Chirality transfer |

Synthesis of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a pyrazole ring with multiple reaction sites, makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds. The pyrazole ring itself can participate in various cycloaddition and condensation reactions.

For example, the nitrogen atoms of the pyrazole ring can be alkylated or can participate in the formation of fused heterocyclic systems. The hydroxyl group, after conversion to a suitable leaving group, can facilitate intramolecular cyclization reactions, leading to the formation of novel pyrazole-fused heterocycles. These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for biological activity or specific material properties.

Research has shown the synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, from appropriately functionalized pyrazole precursors. While direct examples starting from this compound are not extensively documented in readily available literature, the synthetic principles are well-established and highlight the potential of this chiral building block in constructing such intricate systems.

Applications in the Design of Scaffolds for Functional Materials

The incorporation of chiral pyrazole moieties, such as that derived from this compound, into polymeric structures is a promising strategy for the development of functional materials with unique properties. The pyrazole unit can introduce specific electronic and coordination properties, while the chirality can impart chiroptical properties or influence the supramolecular organization of the polymer chains.

For instance, chiral pyrazole-containing polymers could find applications in enantioselective separations, where the chiral cavities or surfaces created by the polymer can preferentially interact with one enantiomer over another. Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands for metal ions, leading to the formation of chiral metal-organic frameworks (MOFs) or coordination polymers with potential applications in asymmetric catalysis and sensing.

While specific examples detailing the use of this compound in functional material synthesis are still emerging, the foundational chemistry of pyrazole-containing polymers and MOFs suggests a fertile ground for future research and application of this chiral building block.

Strategic Use in the Synthesis of Diverse Organic Molecules

The strategic application of this compound extends to the synthesis of a wide array of organic molecules where the introduction of a chiral pyrazole-containing fragment is desirable. This can be particularly relevant in the synthesis of agrochemicals and pharmaceuticals, where the pyrazole moiety is a known pharmacophore.

The synthesis of enantiomerically pure 1,2-amino alcohols, which are valuable chiral building blocks in their own right, highlights a potential application. By analogy, derivatives of this compound could be used to access novel chiral amino alcohols incorporating a pyrazole ring, thereby expanding the toolbox of available synthons for drug discovery.

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol and its derivatives is increasingly geared towards green chemistry principles to minimize environmental impact and enhance efficiency. Conventional batch synthesis methods often present challenges related to scalability, safety, and waste generation. nih.gov Research is now pivoting to innovative strategies that address these limitations.

Key areas of development include:

Catalyst-Free and One-Pot Reactions: One-pot, multi-component reactions represent a significant step towards sustainability. researchgate.net These methods, which involve combining multiple reactants in a single vessel to form the final product in a sequential manner, reduce the need for intermediate purification steps, thereby saving time, energy, and solvents. researchgate.net For instance, a green, four-component, catalyst-free synthesis of pyrazole (B372694) derivatives in aqueous media has been described, showcasing a move away from harsh catalysts and organic solvents. ias.ac.in

Use of Greener Solvents: The replacement of volatile and toxic organic solvents with environmentally benign alternatives like water or bio-based solvents is a central theme in sustainable synthesis. researchgate.net Research into aqueous media for pyrazole synthesis is proving that high yields can be achieved without relying on traditional, hazardous solvents. ias.ac.in

Energy-Efficient Methods: The application of alternative energy sources such as microwave and ultrasound irradiation is being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. ias.ac.in

These sustainable approaches, while often demonstrated for the broader pyrazole class, lay a clear groundwork for the future production of this compound.

| Sustainable Approach | Principle | Potential Advantage for Synthesizing this compound |

|---|---|---|

| One-Pot Multi-Component Synthesis | Combining multiple reaction steps in a single vessel without isolating intermediates. researchgate.net | Reduced solvent waste, lower energy consumption, and improved process efficiency. |

| Aqueous Media Synthesis | Utilizing water as the reaction solvent. ias.ac.in | Enhanced safety, reduced cost, and minimal environmental impact. |

| Alternative Energy Sources | Employing microwave or ultrasound to drive reactions. ias.ac.in | Faster reaction rates, higher yields, and lower energy usage. |

Exploration of Advanced Catalytic Applications

The pyrazole scaffold is a well-established pharmacophore and a privileged structure in coordination chemistry, often used in the design of ligands for catalysis. rsc.orgmdpi.com The future for this compound lies in its potential use as a precursor to novel ligands and catalysts. The hydroxyl group on its ethan-1-ol moiety provides a convenient handle for further functionalization, allowing it to be integrated into more complex molecular architectures.

Potential catalytic applications include:

Homogeneous Catalysis: Pyrazole-containing ligands are known to coordinate with a variety of transition metals to form catalysts for reactions such as cross-coupling, hydrogenation, and polymerization. The specific electronic and steric properties of the 1-methyl-1H-pyrazol-3-yl group can be harnessed to fine-tune the activity and selectivity of these catalysts.

Asymmetric Catalysis: Chiral versions of pyrazole-based ligands are valuable in asymmetric synthesis, a field crucial for the pharmaceutical industry. The chiral center in (R)- or (S)-1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol could be used to create enantioselective catalysts.

Heterogeneous Catalysis: Immobilizing pyrazole-based catalytic complexes onto solid supports is a growing area of interest. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts, aligning with green chemistry goals. ias.ac.in

The development of catalysts derived from this compound could lead to more efficient and selective synthetic methods for producing fine chemicals and pharmaceuticals.

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, is revolutionizing chemical synthesis. nih.govgalchimia.com This technology offers superior control over reaction parameters, enhanced safety, and seamless scalability, making it an ideal platform for the synthesis of pyrazole derivatives like this compound. scilit.commdpi.com

The integration of flow chemistry offers several advantages:

Enhanced Safety and Control: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with hazardous intermediates or exothermic reactions. mdpi.com Precise control over temperature, pressure, and residence time leads to improved reaction yields and selectivity. nih.gov

Scalability and Efficiency: Scaling up production in a flow system simply involves running the reactor for a longer duration, bypassing the complex challenges of scaling up batch reactors. galchimia.com This makes the process more efficient and adaptable to changing demands.

Multi-step Synthesis: Flow systems allow for the connection of multiple reactors in sequence, enabling multi-step syntheses without the need for manual handling and isolation of intermediates. rsc.org For example, a two-stage flow process has been developed for pyrazole synthesis, starting from acetophenones and proceeding through an enaminone intermediate. galchimia.com

Future research will likely focus on developing a dedicated, automated flow synthesis route for this compound, potentially integrating purification and analysis steps into a single, continuous line. galchimia.com

| Parameter | Batch Chemistry Challenges | Flow Chemistry Advantages nih.govmdpi.com |

|---|---|---|

| Safety | Handling large volumes of potentially hazardous materials; difficulty in controlling exotherms. | Small reaction volumes enhance safety; superior heat transfer allows for better temperature control. |

| Scalability | Complex process requiring reactor redesign and re-optimization. | Achieved by extending run time ("scaling out"); highly reproducible. |

| Control | Limited control over mixing and temperature gradients. | Precise control over residence time, temperature, and stoichiometry. |

| Efficiency | Requires manual isolation and purification of intermediates, leading to longer process times. | Enables integration of synthesis, purification, and analysis in a continuous process. galchimia.com |

Advanced Computational Methods for Reaction Prediction and Material Design

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. eurasianjournals.com For pyrazole derivatives, methods like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are being used to accelerate the discovery and design of new molecules with desired functions. eurasianjournals.comnih.gov

Future applications of computational methods for this compound include:

Reaction Mechanism and Optimization: Quantum mechanical calculations can elucidate the detailed mechanisms of synthetic routes, helping researchers to optimize reaction conditions for higher yields and selectivity. eurasianjournals.com This can guide the development of more sustainable synthetic protocols as discussed in section 8.1.

Design of Novel Catalysts: Molecular modeling can be used to design new ligands and catalysts based on the this compound scaffold. nih.gov By simulating the interaction between a catalyst and its substrates, researchers can predict catalytic activity and selectivity, guiding synthetic efforts towards the most promising candidates. scirp.org

Material Property Prediction: Computational tools can predict the physicochemical properties of new derivatives, such as solubility, stability, and electronic properties. This is crucial for designing new materials, including ligands for coordination chemistry or functional organic molecules. eurasianjournals.com The integration of machine learning with these computational approaches is a promising future direction for accelerating the discovery of novel pyrazole derivatives. eurasianjournals.com

These advanced computational techniques will enable a more rational, design-driven approach to research, reducing the need for trial-and-error experimentation and accelerating the pace of innovation. eurasianjournals.com

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(1-Methyl-1H-pyrazol-3-yl)ethan-1-ol and related pyrazole alcohols?

Methodological Answer: Pyrazole alcohols are typically synthesized via Vilsmeier-Haack reactions or catalytic hydration of alkynes . For example, 2-(5-chloro-3-propyl-1H-pyrazol-1-yl)ethan-1-ol was synthesized using triethylamine, 1,1-dichlorohex-1-en-3-one, and 2-hydrazinylethan-1-ol under reflux, yielding an 87% product . Similarly, iron-catalyzed Markovnikov hydration of alkynes (e.g., 4-methylphenyl acetylene) in ethanol at room temperature produced secondary alcohols like 1-(p-tolyl)ethan-1-ol with high regioselectivity . Key steps include reflux conditions, solvent selection (e.g., ethanol, xylene), and purification via recrystallization or flash chromatography .

Q. How can researchers characterize this compound and verify its structural integrity?

Methodological Answer: Combined spectroscopic and chromatographic techniques are essential:

- NMR spectroscopy : and NMR (e.g., δ 4.75 ppm for hydroxyl-bearing carbons in 1-(p-tolyl)ethan-1-ol) confirm regiochemistry and functional groups .

- IR spectroscopy : Peaks near 3326 cm (O-H stretch) and 1516 cm (C-N/C-O vibrations) validate alcohol and pyrazole moieties .

- Chromatography : TLC monitors reaction progress, while GC or HPLC assesses purity. Flash chromatography with polar/non-polar solvent mixtures (e.g., DMF:EtOH) isolates pure products .

Q. What safety protocols are critical when handling pyrazole derivatives like this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods for volatile steps (e.g., reflux) to mitigate inhalation risks.

- Waste disposal : Segregate halogenated/organic waste and use certified disposal services to prevent environmental contamination .

- Emergency measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

- Catalyst screening : Iron phthalocyanine (FePC) enhances regioselectivity in alkyne hydration; 0.25 mol% loading achieved 67.8% yield in ethanol .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions .

- Temperature control : Room-temperature reactions reduce decomposition risks, whereas reflux accelerates kinetics (e.g., 2-hour vs. 24-hour reactions) .

Q. How should researchers resolve contradictions in spectroscopic data for pyrazole alcohol derivatives?

Methodological Answer:

- Isomer discrimination : Use - COSY or NOESY NMR to distinguish between regioisomers (e.g., Markovnikov vs. anti-Markovnikov products) .

- Impurity analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT) to identify byproducts .

- Crystallography : If crystals form, employ SHELX-based refinement (e.g., SHELXL) for unambiguous structural confirmation .

Q. What mechanistic insights explain the catalytic activity of transition metals in synthesizing pyrazole alcohols?

Methodological Answer:

- Iron catalysis : Fe complexes activate alkynes via σ-coordination, enabling nucleophilic water attack following Markovnikov’s rule. Oxidation to Fe terminates the cycle, requiring anaerobic conditions to maintain catalyst integrity .

- Lewis acid mediation : Metals like AlCl polarize carbonyl groups in intermediates (e.g., enones), directing hydride transfer in reduction steps .

Q. Can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for nucleophilic substitutions or esterifications to predict regioselectivity and activation energies.

- Molecular docking : Screen interactions with biological targets (e.g., enzymes) if the compound is studied for bioactivity .

- Solvent modeling : COSMO-RS simulations optimize solvent selection for recrystallization or catalytic steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.